molecular formula C14H24ClNO3 B4448890 1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride

1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride

Cat. No.: B4448890
M. Wt: 289.80 g/mol
InChI Key: TVAOZNBNNFZQEM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is characterized by its unique molecular structure, which includes a methoxyphenoxy group and a methylpropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenol with epichlorohydrin to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.

    Amination: The intermediate is then reacted with isobutylamine under controlled conditions to yield 1-(2-methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents may also be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and other conditions.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular functions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.

    Atenolol: A selective beta-1 blocker used for managing cardiovascular conditions.

    Metoprolol: Another selective beta-1 blocker with similar therapeutic applications.

Uniqueness

1-(2-Methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its methoxyphenoxy group and methylpropylamino group may influence its binding affinity and selectivity for beta-adrenergic receptors.

Properties

IUPAC Name

1-(2-methoxyphenoxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-11(2)8-15-9-12(16)10-18-14-7-5-4-6-13(14)17-3;/h4-7,11-12,15-16H,8-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAOZNBNNFZQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(COC1=CC=CC=C1OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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